molecular formula C16H10Cl2N2O B2531839 (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 344950-15-8

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2531839
CAS RN: 344950-15-8
M. Wt: 317.17
InChI Key: GKLXWPVMTHZHRX-UHFFFAOYSA-N
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Description

The compound "(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide" is a type of organic molecule that features a cyanopropenamide core structure substituted with chlorophenyl groups. This structure is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the chlorophenyl groups and the cyano functionality suggests that the compound could exhibit interesting electronic and structural properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was synthesized by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the bis(4-chlorophenyl) moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various spectroscopic techniques and theoretical calculations. For example, the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted (Z)-N-(4-amino-5-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)benzamide compounds were studied using UV-vis, FT-IR, and FT-Raman spectroscopy, complemented by density functional theory (DFT) calculations . These studies provide insights into the ground state molecular geometries, including bond lengths and angles, as well as vibrational frequencies, which are crucial for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

Although specific chemical reactions involving "this compound" have not been detailed, the studies on related compounds can provide valuable information. The electrochemical properties of similar compounds were measured by cyclic voltammetry, which could be indicative of the reactivity and potential applications of the compound . The presence of the cyano group and the enamide moiety in the structure suggests that it could participate in various chemical reactions, such as nucleophilic addition or cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized using different techniques. For instance, the compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was found to crystallize in a specific space group with defined lattice constants, and its bond distances were measured using X-ray crystallography . These findings are essential for predicting the properties of "this compound", such as solubility, melting point, and stability, which are important for practical applications.

Scientific Research Applications

Organometallic Complexes in Catalysis

Research has shown the development and application of organometallic complexes for catalytic processes. For example, studies have explored the structure-activity relationships of Group 4 biaryl amidate complexes in catalytic hydroamination/cyclization of aminoalkenes, highlighting their potential in asymmetric catalysis and organic synthesis processes (Gott et al., 2007).

Polyamide and Polyimide Materials

Investigations into the synthesis and properties of polyamides and polyimides based on specific monomers demonstrate significant advancements in the field of materials science. These studies focus on the development of high-performance materials with applications in various industries, from aerospace to electronics (Yang & Lin, 1995).

Hydroamination and Alkenylation

Research into iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates presents a novel approach to functionalize hydrocarbons, potentially offering more efficient routes to complex organic molecules (Ilies et al., 2017).

Advanced Catalytic Systems

Studies on ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides contribute to the understanding of catalytic selectivity and efficiency, essential for developing new catalytic reactions with broad applicability in organic synthesis (Donoghue et al., 2007).

properties

IUPAC Name

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)9-12(10-19)16(21)20-15-7-5-14(18)6-8-15/h1-9H,(H,20,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLXWPVMTHZHRX-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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